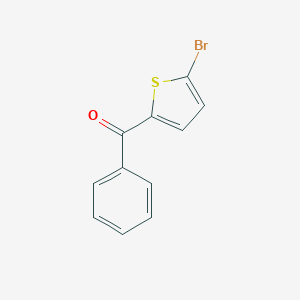

2-Bromo-5-benzoylthiophene

説明

Significance and Context of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, a field of major importance in medicinal chemistry and materials science. derpharmachemica.comclinicalresearchnewsonline.com Thiophenes are five-membered aromatic rings containing a sulfur atom, and their structure is found in many natural and synthetic compounds with significant biological activity. benthamdirect.combenthamdirect.com In medicinal chemistry, the thiophene nucleus is a key component in a wide array of therapeutic agents, known for their antibacterial, anti-inflammatory, anticancer, and antihypertensive properties. clinicalresearchnewsonline.combenthamdirect.combenthamdirect.com Famous drugs containing the thiophene moiety include Raltitrexed, Tiotropium Bromide, and Prasugrel. clinicalresearchnewsonline.combenthamdirect.com

Beyond pharmaceuticals, thiophene derivatives are crucial in materials science due to their electronic properties. quinoline-thiophene.combenthamdirect.com They are used to synthesize conductive polymers and organic materials with specific photoelectric characteristics, which are integral to the fabrication of Organic Light Emitting Diodes (OLEDs), organic solar cells, and Organic Field-Effect Transistors (OFETs). quinoline-thiophene.comossila.com The versatility of thiophenes also makes them valuable intermediates in the synthesis of agrochemicals, dyes, and fragrances. quinoline-thiophene.combenthamdirect.com The continuous development of novel and efficient methods for synthesizing substituted thiophenes, such as the Gewald, Paal-Knorr, and Fiesselmann syntheses, underscores their enduring importance in organic chemistry. benthamdirect.combohrium.com

Historical Perspective of Halogenated Benzoylthiophenes Research

The history of thiophene chemistry began with its discovery by Victor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.com This discovery opened up a new class of heterocyclic compounds that resembled benzene in some properties. derpharmachemica.com Early research focused on understanding the aromatic character and reactivity of the thiophene ring.

The introduction of functional groups, such as halogens and acyl groups, was a logical progression to modulate the properties and reactivity of the thiophene core. Halogenation, particularly bromination, became a key strategy for creating reactive sites on the thiophene ring, facilitating further synthetic transformations like cross-coupling reactions. quinoline-thiophene.com The development of methods to introduce acyl groups, like the benzoyl group, often via Friedel-Crafts acylation, allowed for the creation of ketone derivatives. cymitquimica.comprepchem.com

The combination of these functionalities led to the emergence of halogenated benzoylthiophenes as a significant class of intermediates. Research into these compounds was driven by the quest for new molecules with specific biological activities or material properties. For instance, studies on 2-amino-3-benzoylthiophenes have explored their potential as allosteric modulators for receptors like the adenosine (B11128) A1 receptor. acs.org The photochemical properties of benzoylthiophenes have also been a subject of study, particularly in the context of photosensitizing drugs. researchgate.netresearchgate.net The historical development of synthetic methods, such as those utilizing reagents like N-bromosuccinimide (NBS) for bromination and stannic chloride for acylation, has been pivotal in making compounds like 2-Bromo-5-benzoylthiophene readily accessible for research. quinoline-thiophene.comprepchem.com

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a versatile building block in organic synthesis. guidechem.com Its unique structure, possessing both a reactive bromine atom and a benzoyl group, allows for its participation in a wide range of chemical reactions to construct more complex molecular architectures. quinoline-thiophene.com

Table 2: Key Research Applications of this compound

| Area of Research | Description of Application | Key Reactions | Source(s) |

|---|---|---|---|

| Pharmaceutical Chemistry | Serves as a key intermediate in the synthesis of new drug candidates. The thiophene core is a known pharmacophore, and the bromo and benzoyl groups allow for the construction of specific biologically active molecules. | Nucleophilic Substitution, Cross-Coupling Reactions (e.g., Suzuki-Miyaura). | guidechem.comquinoline-thiophene.com |

| Materials Science | Used as a precursor for preparing organic materials with tailored photoelectric properties for devices like OLEDs and organic solar cells. | Polymerization, Modification with other compounds. | quinoline-thiophene.comossila.com |

| Organic Synthesis | Acts as a fundamental building block for creating a variety of organic compounds, including fine chemicals and agrochemicals. | Electrophilic Substitution, Friedel-Crafts Acylation, Condensation Reactions. | guidechem.comquinoline-thiophene.comprepchem.com |

In pharmaceutical research, the compound is a precursor for molecules designed to interact with specific biological targets. quinoline-thiophene.com The bromine atom can be readily displaced or used in cross-coupling reactions (like the Suzuki-Miyaura reaction) to introduce new functional groups, while the benzoyl moiety can be modified or serve as an anchor point in the target molecule.

In materials science, this compound is used to create novel organic semiconductors. quinoline-thiophene.com The thiophene ring is an excellent electron donor, and by incorporating it into larger conjugated systems, researchers can develop materials for applications in organic electronics. quinoline-thiophene.comossila.com The compound can be polymerized or modified to fine-tune the electronic and physical properties of the resulting materials, enhancing the performance and efficiency of devices like OLEDs and solar cells. quinoline-thiophene.com

Future research directions for this compound are expected to expand on its current applications. In medicinal chemistry, it will likely be used to develop more sophisticated and targeted therapeutics. The development of novel synthetic methodologies will continue to make its derivatives more accessible. In materials science, the focus will be on creating next-generation organic electronic materials with improved stability, efficiency, and processability. This could involve its incorporation into advanced donor-acceptor type polymers for high-performance organic photovoltaics or as a component in materials for flexible electronics and sensors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-bromothiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPVOIIUHSEYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305455 | |

| Record name | 2-Bromo-5-benzoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31161-46-3 | |

| Record name | (5-Bromo-2-thienyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-thienyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31161-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-benzoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromothiophen-2-yl)-phenylmethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 5 Benzoylthiophene and Its Analogues

Direct Bromination Strategies

Direct bromination represents a common and straightforward approach to introduce a bromine atom onto the thiophene (B33073) ring. This typically involves electrophilic aromatic substitution, where the electron-rich thiophene ring attacks a bromine electrophile.

Electrophilic Bromination of 5-Benzoylthiophene

The most direct route to 2-bromo-5-benzoylthiophene is the electrophilic bromination of 5-benzoylthiophene. The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the directing effect of the sulfur atom still favors substitution at the 2- and 5-positions. Since the 5-position is already occupied, bromination preferentially occurs at the 2-position.

The choice of brominating agent and catalyst is crucial for a successful reaction. Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). quinoline-thiophene.com To enhance the electrophilicity of the bromine, a Lewis acid catalyst is often employed. Typical catalysts include aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃). The optimization of the catalyst loading, typically between 1–2 mol%, is essential for achieving high yields, which can range from 82–95%.

Table 1: Catalyst and Brominating Agent Optimization

| Brominating Agent | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | 1–2 | 82-95 |

| NBS | AlCl₃ | 1–2 | 82-95 |

This table presents typical ranges and should be optimized for specific reaction scales and conditions.

The selection of an appropriate solvent is another important factor. Inert solvents that can dissolve the reactants effectively are preferred. Dichloromethane (B109758) and chloroform (B151607) are commonly used solvents for the bromination of 5-benzoylthiophene due to their ability to facilitate the reaction while remaining unreactive under the reaction conditions. quinoline-thiophene.com

Several side reactions can occur during the electrophilic bromination of thiophenes, including di-bromination and ring-opening. Careful control of reaction parameters is necessary to minimize these undesired pathways. Low temperatures, as mentioned, are crucial. Additionally, the stoichiometric control of the brominating agent is important to avoid over-bromination. The slow, dropwise addition of the brominating agent can also help to maintain a low concentration of the electrophile in the reaction mixture, further reducing the likelihood of side reactions.

Regioselective Bromination via Directed Metalation

An alternative and highly regioselective method for the synthesis of this compound is through directed ortho-metalation (DoM). baranlab.org This strategy utilizes a directing group on the aromatic ring to guide a metalating agent, typically an organolithium reagent, to a specific adjacent position for deprotonation.

In the case of 5-benzoylthiophene, the benzoyl group can act as a directing group, facilitating lithiation at the 5-position. This lithiated intermediate is then quenched with an electrophilic bromine source, such as molecular bromine, to yield the desired this compound with high regioselectivity. This method often involves extremely low temperatures, such as -78°C, to ensure the stability of the organolithium intermediate and control the reaction. google.com

Table 2: Directed Metalation Protocol

| Step | Reagent | Temperature (°C) | Solvent |

|---|---|---|---|

| 1. Lithiation | Lithium diisopropylamide (LDA) | -78 | THF |

This table outlines a general procedure; specific conditions may vary.

Cross-Coupling Reactions for Thiophene Ring Functionalization

Cross-coupling reactions, particularly those catalyzed by transition metals, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. d-nb.info

An alternative approach to synthesizing this compound and its analogs is through the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the coupling of an organoboron compound with an organohalide. d-nb.info In this specific application, 2-bromothiophene (B119243) can be coupled with a benzoyl boronic acid derivative.

The Suzuki-Miyaura coupling is typically catalyzed by a palladium(0) complex. d-nb.infocatalysis.blog Tetrakis(triphenylphosphine)palladium(0), denoted as Pd(PPh₃)₄, is a widely used and effective catalyst for this transformation. catalysis.blogresearchgate.net The catalytic cycle involves the oxidative addition of the palladium complex to the C-Br bond of 2-bromothiophene, followed by transmetalation with the benzoyl boronic acid and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. catalysis.blog The reaction is generally carried out in the presence of a base, such as potassium carbonate or potassium phosphate, and in a suitable solvent system, which can include a mixture of an organic solvent like 1,4-dioxane (B91453) and water. d-nb.info Catalyst loadings are typically in the range of 2-5 mol%.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Role |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the carbon-carbon bond formation. catalysis.blog |

| Organohalide | 2-Bromothiophene | Provides one of the coupling partners. |

| Organoboron Reagent | Benzoyl boronic acid | Provides the second coupling partner. |

| Base | Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent for transmetalation. d-nb.info |

| Solvent | 1,4-Dioxane/Water | Provides a medium for the reaction to occur. d-nb.info |

Suzuki-Miyaura Coupling with 2-Bromothiophene and Benzoyl Boronic Acids

Optimization of Catalytic Loadings and Reaction Conditions

The efficiency of catalytic reactions in synthesizing thiophene derivatives is highly dependent on the careful optimization of several parameters. The choice of catalyst, solvent, base, and temperature are all critical factors that influence the reaction's outcome.

In palladium-catalyzed cross-coupling reactions, for instance, the catalyst loading is a crucial variable. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Typically, catalyst loadings are kept low, often in the range of 1-5 mol%. Studies on similar palladium-catalyzed processes show that the choice of the palladium source itself is vital. For example, in a one-pot synthesis of functionalized furans, PdCl₂(CH₃CN)₂ was found to be the most efficient catalyst, providing a 94% yield in 2 hours, compared to Pd(OAc)₂ (80% yield in 6 hours) and Pd(acac)₂ (63% yield in 6 hours). mdpi.com This highlights the significant impact the catalyst type can have on reaction time and efficiency. mdpi.com

The selection of solvent and base is also paramount. The base is required to activate the coupling partners, while the solvent must facilitate the dissolution of reactants and stabilize the catalytic species. The following table, based on data from the optimization of a palladium-catalyzed furan (B31954) synthesis, illustrates how different reaction components can be systematically varied to identify the optimal conditions, a process directly applicable to the synthesis of benzoylthiophene derivatives. mdpi.com

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ (1) | K₂CO₃ | Dioxane | 80 | 2 | 94 |

| Pd(OAc)₂ (1) | K₂CO₃ | Dioxane | 80 | 6 | 80 |

| Pd(acac)₂ (1) | K₂CO₃ | Dioxane | 80 | 6 | 63 |

| PdCl₂(CH₃CN)₂ (1) | K₃PO₄ | Dioxane | 80 | 4 | 85 |

| PdCl₂(CH₃CN)₂ (1) | Cs₂CO₃ | Dioxane | 80 | 4 | 88 |

| PdCl₂(CH₃CN)₂ (1) | K₂CO₃ | DMF | 80 | 3 | 91 |

This table is illustrative of a typical optimization process for a palladium-catalyzed reaction, based on findings from a furan synthesis. mdpi.com

Yield Enhancement and Selectivity

Achieving high yield and regioselectivity is a primary goal in the synthesis of this compound. In Friedel-Crafts acylation, for example, using benzoyl chloride and 2-bromothiophene, a high yield of 89% has been reported. The selectivity for the 5-position on the 2-bromothiophene ring is driven by the directing effects of the bromine atom.

Similarly, in the bromination of thiophene, controlling the reaction conditions is essential to prevent side reactions. Low-temperature conditions, ranging from -15°C to 10°C, are highlighted as important for suppressing di-bromination and potential ring-opening side reactions, leading to yields as high as 93% for 2-bromothiophene.

Directed ortho-metalation (DoM) offers an alternative route with high regioselectivity. In this strategy, a directing group on the thiophene ring facilitates lithiation at a specific adjacent position. For instance, a benzoyl group can direct lithiation to the 5-position, after which the intermediate is quenched with a bromine source like Br₂. This method can achieve yields in the range of 85–90% after purification.

Alternative Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C–N) bonds. wikipedia.org This reaction is highly relevant for creating analogues of this compound by coupling an amine with the aryl halide functionality of the thiophene ring. The general reaction involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a phosphine (B1218219) ligand. wikipedia.orglibretexts.org

While the reaction was initially developed for aryl halides, its scope has expanded significantly. wikipedia.org For a substrate like this compound, the carbon-bromine bond would react with a primary or secondary amine in the presence of a suitable catalyst system. Several 'generations' of catalyst systems have been developed, allowing the reaction to proceed under milder conditions and with a broader range of substrates. wikipedia.org Key components of these systems include:

Palladium Precatalyst: Pd(OAc)₂ or palladium(0) complexes are often used. libretexts.org

Ligand: Sterically hindered phosphine ligands are crucial. Early systems used ligands like DPPF (diphenylphosphinoferrocene) and BINAP (diphenylphosphinobinaphthyl), which were effective for primary amines. wikipedia.org More advanced ligands, such as XantPhos and BrettPhos, have been developed to improve reactivity and scope. libretexts.orgchemrxiv.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃), is required. libretexts.org

The versatility of this reaction allows for the synthesis of a wide array of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org Furthermore, under similar palladium-catalyzed conditions, thiols can be coupled with aryl halides to form aryl thioethers, demonstrating the potential to form C–S bonds in addition to C–N bonds. wikipedia.org

Multistep Synthesis Approaches

Synthesis from Benzoyl Chloride and 2-Bromothiophene

A primary and widely used method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride. quinoline-thiophene.comprepchem.com This electrophilic aromatic substitution reaction requires a Lewis acid catalyst to activate the benzoyl chloride. quinoline-thiophene.com The reaction is typically performed in an inert organic solvent. quinoline-thiophene.com

Different Lewis acids can be employed, with their reactivity influencing the reaction conditions. Common choices include aluminum chloride (AlCl₃) and stannic chloride (SnCl₄). prepchem.com

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Nitromethane | Not specified | 89% | |

| Stannic chloride (SnCl₄) | Methylene (B1212753) chloride | Room temperature, 4 hours | ~78% (calculated from reported grams) | prepchem.com |

A detailed procedure using stannic chloride involves combining 2-bromothiophene, benzoyl chloride, and stannic chloride in methylene chloride and stirring at room temperature for several hours. prepchem.com The reaction is then quenched with water, and the product is isolated from the organic phase. prepchem.com This method provides a direct and efficient route to the target compound.

Sequential Functionalization of Thiophene Scaffold

Synthesizing this compound can also be achieved through the sequential functionalization of the basic thiophene ring. This provides flexibility and allows for the introduction of different functional groups in a controlled manner. There are two main logical pathways:

Bromination then Acylation: This involves first brominating thiophene to produce 2-bromothiophene, followed by a Friedel-Crafts acylation to introduce the benzoyl group at the 5-position. The initial bromination can be accomplished using reagents like N-bromosuccinimide (NBS) or elemental bromine, often with careful temperature control to ensure mono-substitution. quinoline-thiophene.com The subsequent acylation step proceeds as described in section 2.3.1.

Acylation then Bromination: Alternatively, thiophene can first be acylated to form 2-benzoylthiophene (B1677651). The subsequent step is the selective bromination of this intermediate. The benzoyl group is a deactivating, meta-directing group in benzene (B151609) chemistry, but in the thiophene system, the electronics favor substitution at the 5-position. Electrophilic bromination using NBS or Br₂ can be used. For enhanced regioselectivity, a directed ortho-metalation (DoM) strategy can be employed, where the benzoyl group directs lithiation to the 5-position, followed by quenching with a bromine source to yield the final product.

One-Pot Selective Arylation Techniques

Modern synthetic chemistry often utilizes one-pot reactions to improve efficiency by reducing the number of workup and purification steps. Selective arylation techniques, particularly palladium-catalyzed cross-coupling reactions like the Suzuki reaction, are well-suited for this approach. nih.gov

Research on the one-pot selective arylation of 2-bromo-5-chloro thiophene provides a strong model for how such a strategy could be applied to synthesize analogues of this compound. nih.govresearchgate.net In a dihalogenated thiophene, the carbon-bromine bond is more reactive than the carbon-chlorine bond in Suzuki couplings. This difference in reactivity allows for selective arylation at the 2-position (originally bearing the bromine). nih.gov

A typical one-pot Suzuki reaction would involve reacting the bromo-substituted thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology allows for the construction of 2-aryl-5-halothiophenes in a single step. By analogy, one could envision a one-pot process where a suitably functionalized thiophene undergoes sequential, selective cross-coupling reactions to build a complex molecule around the central thiophene scaffold. The synthesis of 2,5-bisarylthiophenes has been accomplished through such sequential Suzuki cross-coupling reactions of 2-bromo-5-chloro thiophenes. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and enhance process safety and efficiency. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods and scalable technologies like continuous flow systems.

Solvent-Free Reactions

A key objective of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. researchgate.net Solvent-free, or solid-state, reactions offer a significant advantage by minimizing waste, reducing pollution, and often leading to shorter reaction times and simpler work-up procedures. researchgate.net

While many traditional syntheses of thiophene derivatives rely on solvents like dichloromethane or chloroform, research into solvent-free conditions is growing. quinoline-thiophene.com For instance, the synthesis of diaryl ketones, a structural class that includes 2-benzoylthiophene, has been achieved under solvent-free conditions by reacting arylboronic acids with tributyltin methoxide (B1231860) at elevated temperatures before introducing the catalyst and aroyl chloride in a minimal amount of solvent for the final coupling step. chemicalbook.com This demonstrates the potential for significantly reducing solvent use.

Mechanochemical methods, such as grinding reactants together in a ball mill, represent another avenue for solvent-free synthesis. researchgate.net These techniques can promote reactions between solid reactants without the need for a solvent medium. For the synthesis of this compound, a potential solvent-free approach could involve the solid-state reaction of 2-benzoylthiophene with a brominating agent like N-bromosuccinimide (NBS), possibly with a solid-supported catalyst.

Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis

| Parameter | Conventional Solvent-Based Method | Potential Solvent-Free Method |

|---|---|---|

| Solvent | Dichloromethane, Chloroform, THF | None (or minimal for work-up) |

| Waste Profile | High volume of solvent waste | Significantly reduced solvent waste |

| Process | Dissolution, reaction, extraction, solvent evaporation chemicalbook.com | Grinding or heating of solid reactants researchgate.net |

| Potential Benefits | Well-established, predictable reaction kinetics | Reduced environmental impact, lower cost, process simplification |

Catalytic Systems for Reduced Waste

The use of efficient catalytic systems is fundamental to green synthesis, aiming to replace stoichiometric reagents that generate significant waste. In the context of this compound and its analogues, advancements in catalysis focus on improving yield, selectivity, and catalyst recyclability.

Palladium-based catalysts are commonly used for cross-coupling reactions to form the benzoylthiophene core. chemicalbook.com However, from a green chemistry perspective, the focus is on developing heterogeneous catalysts or improving the recyclability of homogeneous ones to prevent contamination of the final product and loss of the expensive metal.

Recent research has explored the use of more abundant and less toxic metals as alternatives to palladium. For example, cobalt nanoparticles supported on magnetic graphene oxide have shown high efficiency in Suzuki and Sonogashira coupling reactions, which are relevant to the synthesis of thiophene derivatives. researchgate.net A significant advantage of such magnetic catalysts is their straightforward recovery using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. researchgate.net

Furthermore, organocatalysts, such as L-proline, have been successfully used for the one-pot synthesis of substituted 2-aminothiophenes through the Gewald reaction. researchgate.net This highlights the potential for metal-free catalytic systems in thiophene synthesis, which completely circumvents the issues of metal toxicity and waste.

Table 2: Advanced Catalytic Systems for Greener Synthesis

| Catalyst Type | Example | Key Advantages for Waste Reduction |

|---|---|---|

| Heterogeneous Magnetic | Cobalt nanoparticles on magnetic support researchgate.net | Easy separation with a magnet; high reusability (e.g., up to 5 times); reduces metal leaching into products. researchgate.net |

| Heterogeneous Supported | Palladium on carbon (Pd/C) | Simple filtration for recovery; widely used for hydrogenations and coupling reactions. |

| Organocatalysts | L-Proline researchgate.net | Metal-free, avoiding heavy metal waste; often biodegradable and inexpensive; mild reaction conditions. researchgate.net |

Continuous Flow Reactor Systems for Scalability

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. umontreal.carsc.org Instead of large-volume batch reactors, reactants are pumped through a network of narrow tubes where they mix and react. This methodology offers superior control over reaction parameters, leading to higher yields, improved safety for hazardous reactions, and easier scalability. umontreal.ca For industrial production of this compound, continuous flow systems present a significant green advantage.

In a flow reactor, the residence time (the average time a molecule spends in the reactor) is a critical parameter that can be precisely controlled by adjusting the reactor volume and the flow rate of the reactants. stolichem.com Optimizing residence time is crucial for maximizing product conversion while minimizing the formation of impurities or byproducts from over-reaction. stolichem.com For the synthesis of this compound analogues, industrial-scale continuous flow systems have been designed to operate with an optimized residence time of 20-30 minutes, a significant reduction compared to hours often required in batch processing.

Flow reactors provide exceptional heat transfer due to their high surface-area-to-volume ratio. umontreal.ca This allows for precise temperature control, enabling reactions to be run under optimal thermal conditions that might be difficult to manage in large batch reactors, especially for highly exothermic or temperature-sensitive processes. nih.gov The synthesis of this compound in a continuous flow system can be maintained at a stable temperature, for example, 25°C. This level of control ensures consistent product quality and prevents runaway reactions, a key safety and green chemistry principle.

Integrating catalyst systems into flow reactors is a major area of green chemistry research. Heterogeneous catalysts can be packed into a column (a packed-bed reactor) through which the reactant stream flows, allowing the catalyst to be retained and reused for extended periods. This approach is highly efficient for industrial processes. In the scalable synthesis of this compound, catalyst recovery rates of over 98% have been achieved through methods like in-line filtration. This high recovery rate is not only economically beneficial but also drastically reduces catalyst waste, a significant environmental concern with heavy metal catalysts like palladium.

Table 3: Parameters for Continuous Flow Synthesis of this compound

| Parameter | Optimized Value/Method | Rationale (Green Chemistry Advantage) |

|---|---|---|

| Throughput | 1 kg/hr | Demonstrates high scalability and efficiency for industrial production. |

| Yield | 90% | High yield minimizes waste and improves atom economy. |

| Residence Time | 20–30 minutes | Short reaction times increase throughput and reduce energy consumption. stolichem.com |

| Temperature | 25°C | Precise control improves selectivity and safety, reducing byproduct formation. umontreal.ca |

| Catalyst Recovery | >98% via filtration | Minimizes waste of expensive and potentially hazardous catalyst materials. mdpi.com |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Benzoylthiophene

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic substitution is a characteristic reaction of aromatic compounds, and 2-bromo-5-benzoylthiophene is no exception. The thiophene ring, with its π-electron system, is susceptible to attack by electrophiles. However, the rate and regioselectivity of these reactions are significantly influenced by the existing substituents.

Influence of Bromine and Benzoyl Groups on Regioselectivity

The positions on the thiophene ring available for electrophilic attack are C3 and C4. The directing effects of the bromine and benzoyl groups determine which of these sites is more reactive. The bromine atom at the C2 position is generally considered a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this would primarily be the C3 position.

Conversely, the benzoyl group at the C5 position is a deactivating group that directs incoming electrophiles to the meta position. libretexts.org In this case, this would also be the C3 position. Therefore, both the bromine and benzoyl groups work in concert to direct electrophilic substitution to the C3 position of the thiophene ring. quinoline-thiophene.com This specific directing effect is a key feature of the compound's reactivity in electrophilic substitution reactions. quinoline-thiophene.com

π-Excessive Nature of Thiophene in Electrophilic Attack

Thiophene is classified as a π-excessive heterocycle, meaning the five-membered ring contains six π-electrons delocalized over five atoms. e-bookshelf.de This results in a higher electron density on the ring carbons compared to benzene (B151609), making thiophene and its derivatives generally more reactive towards electrophiles. uoanbar.edu.iqcsjmu.ac.in The sulfur atom, with its lone pair of electrons, participates in the π-system, further enhancing this electron-rich nature. csjmu.ac.in

Electrophilic attack on the thiophene ring preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is more stabilized by resonance. uoanbar.edu.iqcsjmu.ac.in In this compound, both α-positions are already substituted. Consequently, electrophilic attack will occur at one of the β-positions (C3 or C4). As discussed, the directing effects of the existing substituents favor attack at the C3 position.

Nucleophilic Substitution Reactions

The presence of a halogen and a carbonyl group on the thiophene ring opens up avenues for nucleophilic substitution reactions, providing a versatile handle for further functionalization.

Displacement of Bromine Moiety

The bromine atom attached to the thiophene ring is susceptible to displacement by nucleophiles. quinoline-thiophene.com This nucleophilic aromatic substitution (SNAr) reaction is a common method for introducing a variety of functional groups onto the thiophene core. The reactivity of the C-Br bond in such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in an alkaline environment, hydroxyl ions can act as nucleophiles, leading to the formation of the corresponding hydroxy-substituted product. quinoline-thiophene.com

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution | Sodium Sulfide | Thiophene with sulfur-containing nucleophile |

| Nucleophilic Substitution | Potassium Sulfide | Thiophene with sulfur-containing nucleophile |

This table summarizes reagents that can be used for the displacement of the bromine moiety.

Reactivity of the Benzoyl Group

The benzoyl group, with its electrophilic carbonyl carbon, is another site for nucleophilic attack. quinoline-thiophene.comontosight.ai This allows this compound to participate in a range of reactions characteristic of ketones. For example, it can undergo condensation reactions with alcohols under acidic catalysis to form acetal (B89532) structures. quinoline-thiophene.com The reactivity of the benzoyl group provides a pathway to modify this portion of the molecule, further expanding its synthetic utility.

Radical Reactions and Thiophene Ring Functionalization

Beyond ionic reactions, this compound can also engage in radical reactions, which offer alternative strategies for modifying the thiophene ring. These reactions involve the formation of highly reactive radical intermediates and can be initiated by radical initiators such as peroxides.

Radical reactions provide a means for the functionalization of the thiophene ring that may not be achievable through traditional electrophilic or nucleophilic substitution pathways. acs.org For instance, radical-mediated processes can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of substituted thiophene derivatives. The specific products of these reactions are dependent on the nature of the radical species involved.

Photochemical Reactivity of 2-Benzoylthiophene (B1677651) Derivatives

The photochemistry of 2-benzoylthiophene and its derivatives is a rich field of study, revealing complex interactions between light and matter that lead to a variety of chemical transformations. The benzoylthiophene chromophore, present in molecules like the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, is known for its photosensitizing properties. researchgate.netquinoline-thiophene.com

Upon absorption of light, 2-benzoylthiophene derivatives are promoted to an excited singlet state (S₁). However, due to efficient intersystem crossing, the chemistry of these compounds is predominantly dictated by their triplet excited states (T₁). researchgate.net Theoretical studies using ab initio quantum chemical methods have been employed to characterize the lower excited states of 2-benzoylthiophene. These calculations have identified multiple singlet and triplet excited states. researchgate.net

For 2-benzoylthiophene derivatives, the lowest triplet state (T₁) is generally of a π,π* character, primarily associated with the 2-thienoyl moiety. researchgate.net This is in contrast to 3-benzoylthiophene (B1295597) derivatives, which typically possess a lowest triplet state with n,π* character. researchgate.net Computational studies have shown that the T₁ (π → π) and the second triplet state, T₂ (n → π), can be very close in energy, with the π → π* state being slightly lower. researchgate.net The energy gap between these two triplet states can be influenced by substituents and the solvent environment, which in turn affects the molecule's photoreactivity. researchgate.netlibretexts.org For instance, the 2-benzoylthiophene chromophore in tiaprofenic acid is noted for an unusually large energy gap between the T₁ and T₂ states. researchgate.net

Table 1: Calculated Excited State Energies for 2-Benzoylthiophene

| State | Character | Energy (kcal/mol) |

|---|---|---|

| T₁ | π → π* | ~70-75 |

| T₂ | n → π* | ~75-80 |

| S₁ | n → π* | ~80-85 |

Note: These are approximate energy ranges based on computational studies and can vary with the computational method and solvent considerations.

The photophysical processes of 2-benzoylthiophene derivatives are characterized by weak fluorescence and phosphorescence at room temperature. researchgate.net The primary deactivation pathway for the initially formed excited singlet state (S₁) is a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁). researchgate.netd-nb.info The quantum yield of triplet formation is close to unity for 2-benzoylthiophene. nih.gov

Fluorescence is the radiative decay from the S₁ state to the ground state (S₀), while phosphorescence is the radiative decay from the T₁ state to the S₀ state. researchgate.netbeilstein-journals.org The latter is a spin-forbidden process, resulting in a much longer lifetime for the triplet state compared to the singlet state. researchgate.netjasco-global.com The efficiency of these radiative processes is often low for 2-benzoylthiophenes, as non-radiative decay pathways, including internal conversion and the aforementioned intersystem crossing, are dominant. researchgate.netresearchgate.netbeilstein-journals.org The combination of pyrene (B120774) and benzoylthiophene units in a single molecule has been explored as a strategy to increase the intersystem crossing quantum yield. d-nb.info

Table 2: Photophysical Data for Selected 2-Benzoylthiophene Derivatives

| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet Lifetime (τT) |

|---|---|---|---|

| 2-Benzoylthiophene | Low | Low | ~5 µs (in neat ButOH) nih.gov |

| Tiaprofenic Acid | Weak researchgate.net | Weak researchgate.net | - |

| Pyrene-Benzoylthiophene Bichromophores | - | - | Varies with solvent polarity d-nb.info |

The triplet excited state of 2-benzoylthiophene derivatives is highly reactive and can participate in several photochemical reactions, most notably hydrogen abstraction and photocycloaddition.

Photocycloaddition: 2-Benzoylthiophene and its derivatives undergo [2+2] photocycloaddition reactions with olefins. nih.govcdnsciencepub.com When irradiated in the presence of isobutylene, 2-benzoylthiophenes undergo cycloaddition at the carbonyl group to form oxetanes. cdnsciencepub.com These oxetanes are often thermally unstable and can eliminate formaldehyde (B43269) to yield substituted olefins. cdnsciencepub.com Photocycloaddition can also occur at the thiophene C=C bond. For example, 2,5-dimethylthiophene (B1293386) reacts with benzophenone (B1666685) to yield a cycloadduct. jasco-global.com

Substituents on either the thiophene or the benzoyl ring can significantly influence the photochemical reactivity of 2-benzoylthiophene derivatives. researchgate.netnih.gov The nature and position of the substituent can alter the energies and character of the excited singlet and triplet states, thereby affecting the rates and pathways of subsequent photochemical reactions.

For instance, time-resolved experiments have shown that the rate constants for the bimolecular quenching of the triplet state by phenol (B47542) and indole (B1671886) are lower for 2-benzoylthiophene substituted at the 5-position of the thiophene ring compared to those substituted at the para-position of the phenyl ring. researchgate.netnih.gov This is attributed to the higher triplet state energy of the latter compounds. researchgate.netnih.gov In bichromophoric systems containing both a 2-benzoylthiophene and a phenol or indole moiety, the position of the linker between the two chromophores has a marked effect on the rate of intramolecular hydrogen abstraction. nih.gov

Table 3: Effect of Substituents on the Quenching Rate Constants (kq) of 2-Benzoylthiophene Triplets

| Quencher | Substituent on 2-Benzoylthiophene | Solvent | kq (M⁻¹s⁻¹) |

|---|---|---|---|

| Phenol | Unsubstituted | Acetonitrile | ~1 x 10⁹ nih.govresearchgate.net |

| Indole | Unsubstituted | Acetonitrile | ~2 x 10⁹ nih.govresearchgate.net |

| Phenol | 5-substituted on thiophene ring | - | Lower than p-substituted on phenyl ring researchgate.netnih.gov |

| Indole | 5-substituted on thiophene ring | - | Lower than p-substituted on phenyl ring researchgate.netnih.gov |

Theoretical and computational methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for understanding the excited states of 2-benzoylthiophene derivatives. researchgate.netnih.gov These methods allow for the characterization of the geometry and energy of the ground and excited states, as well as the transitions between them.

Ab initio multiconfigurational wave function methods have been used to characterize six singlet and six triplet excited states of 2-benzoylthiophene. researchgate.net The geometries of the two lowest triplet states have been optimized, providing insights into their distinct photochemical behaviors. researchgate.net DFT studies have been employed to model the energy profiles of photoactivation and deactivation, including the structures of the triplet states and the biradicals involved in hydrogen abstraction reactions. nih.gov These computational results are often in good agreement with experimental observations and provide a deeper understanding of the reaction mechanisms at a molecular level. nih.gov For example, theoretical studies have supported a geometry-dependent intramolecular quenching process, where the rate constant is influenced by the orbital overlap between the carbonyl oxygen and the hydrogen donor. nih.gov

Metal-Catalyzed Transformations

The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this context. quinoline-thiophene.com

Common palladium-catalyzed cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the thiophene derivative with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This method offers a modular route to biaryl and vinyl-substituted thiophenes. d-nb.inforesearchgate.net

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction couples the bromo-thiophene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to synthesize alkynyl-substituted thiophenes. libretexts.orgorganic-chemistry.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine. wikipedia.orglibretexts.org

Copper-catalyzed reactions also play a role in the transformation of bromo-thiophenes, often providing an alternative to palladium-based systems for the formation of carbon-heteroatom bonds. researchgate.netmdpi.comnih.gov

Table 4: Examples of Metal-Catalyzed Transformations of this compound and Related Compounds

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DMF or THF | 85-93% |

| Heck | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | Good yields researchgate.net |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Toluene | Good yields organic-chemistry.org |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / XPhos | 1,4-Dioxane (B91453) | High yields purdue.edu |

| Copper-Catalyzed Amination | Primary/Secondary Amines | CuI / Ligand | DMF | Good yields mdpi.com |

Palladium-Catalyzed Reactions (e.g., Heck, Sonogashira, Negishi Couplings)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the thiophene ring is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle for several important transformations. libretexts.org These reactions allow for the introduction of a wide range of substituents, transforming the simple thiophene derivative into more complex molecular architectures.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While specific studies detailing the Heck reaction of this compound are not abundant, the reactivity of similar substrates, such as other 2-bromothiophene (B119243) derivatives, is well-documented. For instance, heterocyclic bromides like 1-(5-bromothiophen-2-yl)ethanone have been shown to couple with styrene in good yields. researchgate.net Given the structural similarity, this compound is expected to undergo Heck reactions efficiently. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(5-bromothiophen-2-yl)ethanone | Styrene | Pd(II)@Pyr:β-CD complex | Not Specified | Not Specified | 80 | Good | researchgate.net |

| Aryl Bromides (General) | Olefins | Palladacycle phosphine (B1218219) mono-ylide complex | Not Specified | Not Specified | 130 | Good | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. libretexts.org 2-Bromothiophene derivatives are known to be effective substrates in Sonogashira couplings. Research has shown that 2-bromothiophene can be coupled with various terminal alkynes in good to excellent yields (67%-85%). rsc.org This indicates that this compound would be a suitable substrate for synthesizing arylalkynes, which are valuable intermediates in pharmaceuticals and materials science. rsc.org

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Atmosphere | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylacetylene | Cat. 3 (a Pd-complex) | TEA (Triethylamine) | DMSO | Aerobic | 85% | rsc.org |

| 2-Bromothiophene | 4-Ethynyltoluene | Cat. 3 (a Pd-complex) | TEA (Triethylamine) | DMSO | Aerobic | 81% | rsc.org |

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is particularly powerful because organozinc reagents are highly reactive, and the reaction tolerates a wide variety of functional groups. It allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org While the Suzuki reaction is often preferred in industrial applications, the Negishi coupling's greater reactivity can be advantageous for joining complex intermediates in natural product synthesis. taylorandfrancis.com The reaction of 2-bromothiophene with organozinc reagents has been used to synthesize functionalized silole derivatives, demonstrating the utility of this reaction for thiophene-containing compounds. taylorandfrancis.com Given this precedent, this compound can be effectively coupled with various alkyl-, aryl-, or alkenyl-zinc reagents to generate diverse molecular structures.

| Substrate Type | Coupling Partner | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Organic Halide (R-X) | Organozinc (R'-ZnX') | PdLn or NiLn (e.g., NiCl₂(dppe)) | High functional group tolerance; couples sp, sp², and sp³ carbons. | wikipedia.org |

| 2-Bromothiophene | Dizincated silole | Not Specified | Used to synthesize 2,5-bis(2′-thienyl) silole derivatives. | taylorandfrancis.com |

Role in Cross-Coupling for Complex Molecule Synthesis

The true value of this compound in organic synthesis lies in its role as a versatile building block for constructing more complex molecules through the aforementioned cross-coupling reactions. quinoline-thiophene.com The thiophene ring is a common scaffold in many pharmaceutically active compounds and organic materials. The ability to selectively functionalize the thiophene ring at the 2-position via palladium-catalyzed reactions makes this compound a key intermediate. quinoline-thiophene.com

For example, Suzuki-Miyaura coupling, another important palladium-catalyzed reaction, can be used to introduce aryl or vinyl groups by reacting this compound with boronic acids or their esters. These reactions typically proceed with high yields (85–93%) using catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ or K₃PO₄.

The products of these coupling reactions—which may contain new aryl, alkenyl, or alkynyl substituents—can serve as advanced intermediates for the synthesis of:

Pharmaceuticals : The thiophene moiety is present in numerous drugs. The benzoyl group can also be a key pharmacophore or be further modified. The ability to build molecular complexity from a simple starting material is crucial in drug discovery and development. quinoline-thiophene.com

Organic Materials : Conjugated polymers containing thiophene units are widely studied for applications in organic electronics, such as light-emitting diodes and solar cells. taylorandfrancis.com Cross-coupling reactions are the primary method for synthesizing these polymers, and this compound can be incorporated into these polymer chains. taylorandfrancis.com

Agrochemicals : The compound also serves as an intermediate in the creation of agricultural chemicals.

In essence, the reactivity of the C-Br bond in this compound under various palladium-catalyzed conditions provides a powerful platform for molecular elaboration, enabling chemists to forge intricate carbon skeletons required for a wide array of functional molecules. quinoline-thiophene.com

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Bromo-5-benzoylthiophene, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the thiophene (B33073) and benzoyl groups.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The bromine atom at the C2 position of the thiophene ring is electron-withdrawing, causing a deshielding effect on the adjacent protons, which results in distinct chemical shifts and splitting patterns. The aromatic protons on the benzoyl group also exhibit characteristic signals in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the bromine substituent and the benzoyl group. The carbonyl carbon of the benzoyl group typically appears as a distinct signal at a lower field.

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | data not available | data not available | Thiophene H |

| ¹H | data not available | data not available | Benzoyl H |

| ¹³C | data not available | data not available | Thiophene C |

| ¹³C | data not available | data not available | Benzoyl C |

| ¹³C | data not available | data not available | Carbonyl C |

Specific chemical shift values and coupling constants from experimental data are required for a complete assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can validate the molecular weight of this compound with high accuracy. For instance, the protonated molecule ([M+H]⁺) would have a theoretical mass-to-charge ratio (m/z) of approximately 267.95, considering the isotopic distribution of bromine.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of the bromine atom, the benzoyl group, or cleavage of the thiophene ring, leading to characteristic fragment ions.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Theoretical) | Description |

| [M]⁺ | 266.96 (⁷⁹Br), 268.96 (⁸¹Br) | Molecular Ion |

| [M+H]⁺ | 267.97 (⁷⁹Br), 269.97 (⁸¹Br) | Protonated Molecule |

| Other Fragments | data not available | data not available |

Observed m/z values from an experimental mass spectrum would confirm these theoretical values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the benzoyl group, typically around 1630-1680 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, around 500-600 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C=C stretching, will also be present.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1630 - 1680 |

| Carbon-Bromine (C-Br) | Stretching | ~500 - 600 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

Actual peak positions can vary based on the specific molecular environment and sample phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the conjugation between the benzoyl group and the thiophene ring. The presence of the bromine atom, an electron-withdrawing group, can also affect the energy of these transitions. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectrum and correlate it with experimental λmax values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can resolve bond lengths, bond angles, and crystal packing of this compound. Such data is particularly useful for verifying the steric effects of the benzoyl group and understanding intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of radical species, which are molecules with unpaired electrons. While this compound itself is not a radical, it can participate in radical reactions. EPR spectroscopy would be a valuable tool to study any radical intermediates that may be formed during such reactions, providing information about their structure and electronic environment.

Computational Chemistry and Theoretical Studies

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in exploring the electronic characteristics that dictate the behavior of 2-Bromo-5-benzoylthiophene. These computational strategies, rooted in quantum mechanics, provide a framework for understanding molecular structure, properties, and reactivity. mdpi.commdpi.com Density Functional Theory (DFT) and ab initio methods are two of the primary approaches used to model the electronic landscape of molecules, offering a balance between computational cost and accuracy. mdpi.com

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of molecules. DFT calculations, particularly with the B3LYP functional, have been effectively used to determine the geometric parameters, vibrational frequencies, and electronic properties of various thiophene (B33073) derivatives. nih.govnih.govnih.gov For compounds similar to this compound, DFT has been employed to optimize molecular structures and correlate calculated bond lengths and angles with experimental data obtained from X-ray crystallography. nih.govmdpi.com These studies confirm a strong agreement between theoretical predictions and experimental results, validating the use of DFT for analyzing the structural and electronic features of substituted thiophenes. mdpi.com The method is also instrumental in interpreting vibrational spectra (FT-IR and Raman) by assigning vibrational modes based on potential energy distribution (PED). nih.govresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, offer a high degree of theoretical accuracy. For the closely related chromophore, 2-benzoylthiophene (B1677651), multiconfigurational wave function methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been applied to investigate its excited states. These advanced calculations have successfully characterized both singlet and triplet excited states, which is critical for understanding the molecule's photoreactivity. Specifically, studies have identified the two lowest triplet states, T1(π → π) and T2(n → π), to be close in energy, with the π → π* state being slightly lower, and have optimized their geometries to explain observed photochemical behaviors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and charge transport properties. researchgate.net A smaller gap typically suggests a more reactive and less stable molecule. researchgate.net DFT calculations are commonly used to predict HOMO and LUMO energy levels. The conjugated system in this compound, which involves both the thiophene ring and the benzoyl group, is expected to result in a relatively small HOMO-LUMO gap. For comparison, various thiophene derivatives have been studied, showing HOMO-LUMO gaps in the range of 3.96 eV to 4.59 eV, demonstrating how different substituents can modulate this energy gap. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and the ability to donate an electron. | Indicates the molecule's capacity to act as an electron donor in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and the ability to accept an electron. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and enhanced charge transport properties. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By integrating classical equations of motion, MD simulations provide detailed information on the conformational dynamics and flexibility of molecules. nih.govresearchgate.net This technique can reveal how this compound behaves in different environments, such as in solution, by mapping its conformational landscape. The simulations can identify stable conformers, transition states between them, and the influence of the benzoyl group's rotation relative to the thiophene ring. Such insights are crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rroij.comfrontiersin.org This method is extensively used in drug discovery to understand and predict ligand-protein interactions. frontiersin.org For thiophene-based compounds, docking studies have been employed to investigate their potential as antibacterial agents by simulating their interaction with specific bacterial enzymes. mdpi.com In a typical docking study involving a molecule like this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. mdpi.com The results are evaluated using a scoring function that estimates the binding affinity, helping to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. rroij.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting and interpreting spectroscopic data. Theoretical calculations can simulate the NMR, IR, and UV-Vis spectra of this compound, providing a valuable complement to experimental measurements. nih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can be compared with experimental data to confirm the molecular structure. nih.govscielo.org.za

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net The computed wavenumbers and their corresponding intensities can be used to generate a theoretical IR spectrum, which aids in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. nih.govscielo.org.za

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This method can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* and n → π*, which are influenced by the conjugation between the thiophene ring and the benzoyl group.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR (Nuclear Magnetic Resonance) | DFT with GIAO | Chemical shifts (¹H, ¹³C) |

| IR (Infrared) | DFT | Vibrational frequencies, intensities |

| UV-Vis (Ultraviolet-Visible) | TD-DFT | Absorption wavelengths (λmax), oscillator strengths, electronic transitions |

Reaction Pathway Analysis and Transition State Modeling

Theoretical studies are instrumental in elucidating the complex reaction pathways involved in the synthesis and subsequent transformations of this compound. By modeling the potential energy surface of a reaction, computational chemists can identify intermediates, transition states, and determine the activation energies, which govern the reaction rates.

Key reactions relevant to this compound that can be analyzed computationally include:

Friedel-Crafts Acylation: The introduction of the benzoyl group onto the 2-bromothiophene (B119243) ring is a classic example of a Friedel-Crafts acylation. Theoretical modeling of this reaction would involve calculating the energetics of the formation of the acylium ion from benzoyl chloride and a Lewis acid catalyst. Subsequently, the formation of the sigma complex (also known as the Wheland intermediate) as the acylium ion attacks the thiophene ring can be modeled. researchgate.netnih.gov DFT calculations can pinpoint the transition state for this step, revealing the geometry and energy barrier for the reaction. researchgate.netnih.gov The rate-determining step in such reactions is often the formation of the acylium ion or the subsequent electrophilic attack on the aromatic ring. researchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling: The bromine atom on the thiophene ring is susceptible to replacement via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. researchgate.netresearchgate.netnih.gov Computational studies of this reaction mechanism for similar 2-bromothiophene derivatives typically investigate the three main stages of the catalytic cycle:

Oxidative Addition: The initial step involves the insertion of a palladium(0) catalyst into the carbon-bromine bond of this compound. Transition state modeling of this step helps in understanding the factors that influence the reactivity of the C-Br bond.

Transmetalation: This stage involves the transfer of an organic group from an organoboron compound to the palladium center. Computational analysis can shed light on the structure of the intermediates and the transition state involved in this ligand exchange.

Reductive Elimination: The final step is the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. Modeling this step provides insight into the energetics of product formation.

Recent advances in computational chemistry have enabled detailed investigations of such catalytic cycles, providing a deeper understanding of the roles of ligands, solvents, and additives in the reaction efficiency and selectivity. rsc.org

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. cityu.edu.hknih.gov Thiophene-containing molecules, particularly those with a "push-pull" architecture (an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated bridge), have been extensively studied for their second-order NLO response. cityu.edu.hkresearchgate.netmdpi.com

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO properties of molecules. nih.gov Key parameters that are calculated to assess NLO activity include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. A larger β value indicates a stronger NLO effect.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

For a molecule to have a significant second-order NLO response, it must possess a non-zero first hyperpolarizability (β), which requires a lack of centrosymmetry and a significant change in dipole moment upon electronic excitation. Theoretical calculations on various push-pull thiophene derivatives have shown that the nature and position of the donor and acceptor groups, as well as the length and composition of the conjugated spacer, have a profound impact on the magnitude of β. cityu.edu.hkresearchgate.net

The table below presents representative calculated first hyperpolarizability (β) values for some substituted thiophene derivatives from the literature to illustrate the range of NLO responses that can be achieved. It is important to note that these are for different, albeit related, molecules and serve to provide context for the potential NLO properties of this compound.

| Compound | Method/Basis Set | Calculated First Hyperpolarizability (β) (esu) |

| Donor-π-Acceptor Thiophene Derivative (MSTD7) | M06/6-31G(d,p) | 13.44 x 10⁻²⁷ |

| Donor-π-Acceptor Thiophene Derivative (Generic) | DFT | Varies significantly with substituents |

| Push-Pull Thiophenes (General) | CNDOVSB | Correlates well with experimental values |

| Fused Anthracenyl Chalcone Push-Pull Chromophore (Anth-1) | DFT | High due to charge transfer interactions |

| Fused Anthracenyl Chalcone Push-Pull Chromophore (Anth-2) | DFT | High due to charge transfer interactions |

This table is for illustrative purposes and the values are from studies on various thiophene-based NLO chromophores. Specific values for this compound are not available in the cited literature.

Further computational studies on this compound would be necessary to accurately predict its NLO properties and to understand the electronic transitions that give rise to them. Such studies would involve geometry optimization, calculation of the electronic ground state, and the response of the molecule to an applied electric field to determine its polarizability and hyperpolarizabilities.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

2-Bromo-5-benzoylthiophene serves as a fundamental building block for the construction of more intricate organic compounds. guidechem.com The bromine atom is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions, while the thiophene (B33073) ring can undergo electrophilic substitution. This reactivity allows chemists to use it as a key intermediate, introducing the benzoylthiophene moiety into larger, more complex molecular frameworks. guidechem.comquinoline-thiophene.com Its utility is demonstrated in its application as a starting material for creating a variety of derivatives with specialized properties. quinoline-thiophene.com

Precursor for Pharmaceuticals and Agrochemicals

The compound is a recognized precursor in the development of both pharmaceutical and agrochemical products. cymitquimica.com Its structural features are leveraged in medicinal chemistry to design and synthesize molecules with specific biological activities, contributing to the discovery of new drugs. quinoline-thiophene.com In the agrochemical industry, it is used as an intermediate for creating new pesticides and herbicides. innospk.comontosight.ai